Receptor Selectivity: Lubiprostone's 44-75x Weaker EP Agonism vs. PGE2
Lubiprostone demonstrates profoundly weaker agonist activity at human prostaglandin EP receptors compared to the endogenous agonist Prostaglandin E2 (PGE2), confirming its functional divergence from classic prostaglandins [1]. In a direct head-to-head comparison using recombinant human receptors, lubiprostone had no measurable agonist activity (EC50 > 1000 nM) on EP2, EP4, and FP receptors, whereas PGE2 showed potent activity. On the EP1 and EP3 receptors, lubiprostone was a very weak agonist, with EC50 values 44-fold and 75-fold higher than PGE2, respectively [1]. Furthermore, in human uterine smooth muscle cells, 10 nM lubiprostone decreased intracellular calcium [Ca2+]i from 188 nM to 27 nM, an effect insensitive to EP receptor antagonists, whereas 10 nM PGE2 and PGE1 increased [Ca2+]i 3-5 fold, an effect blocked by antagonists [2]. This confirms that lubiprostone's primary therapeutic and cellular effects are not mediated through classical prostaglandin receptor pathways.
| Evidence Dimension | Agonist potency at recombinant human prostaglandin EP receptors (EC50) |
|---|---|
| Target Compound Data | EP1: 330 nM; EP3: 280 nM; EP2, EP4, FP: >1000 nM |
| Comparator Or Baseline | PGE2: EP1: 7.46 nM; EP2: 49.82 nM; EP3: 3.86 nM; EP4: 31.18 nM |
| Quantified Difference | EP1: 44-fold weaker; EP3: 75-fold weaker; EP2, EP4, FP: No measurable activity (EC50 >1000 nM) vs. potent activity. |
| Conditions | Recombinant human EP1, EP2, EP3, EP4, and FP receptors expressed in Chemiscreen calcium-optimized FLIPR cell lines with Galpha15 co-expression. |
Why This Matters
For researchers, this data definitively confirms lubiprostone is not a broad-spectrum prostaglandin agonist and cannot be used as a functional substitute for PGE2 or other prostaglandins in signaling studies.
- [1] Cuppoletti J, Malinowska DH, Ueno R. Prostaglandin Receptor Activation Properties of Lubiprostone. Am J Gastroenterol. 2008;103(Suppl):S97. View Source
- [2] Cuppoletti J, Malinowska DH, Tewari KP, Chakrabarti J, Ueno R. Effects of lubiprostone on human uterine smooth muscle cells. Prostaglandins Other Lipid Mediat. 2008;86(1-4):56-60. View Source
